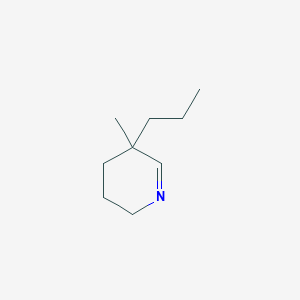
Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-: is a heterocyclic organic compound with the molecular formula C10H19N . It is a derivative of pyridine, where the pyridine ring is partially saturated, and it contains a methyl and a propyl group at the 5-position. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine: One common method to synthesize pyridine derivatives is through the reduction of pyridine using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure.
Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors undergo cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic hydrogenation processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- can undergo oxidation reactions to form various oxidized products.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the ring.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxide.
Reduction: Fully saturated piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Pyridine derivatives are found in various pharmaceutical compounds due to their biological activity.
Biological Research: They are used in the study of enzyme mechanisms and as probes in biochemical assays.
Industry:
Mecanismo De Acción
The mechanism of action of pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . Additionally, its derivatives can interact with biological macromolecules, influencing biochemical pathways .
Comparación Con Compuestos Similares
Pyridine: The parent compound, pyridine, is fully unsaturated and has different chemical properties.
Piperidine: A fully saturated derivative of pyridine, piperidine, lacks the double bonds present in tetrahydropyridine.
2,3,4,5-Tetrahydropyridine: This compound is similar but lacks the methyl and propyl groups at the 5-position.
Uniqueness: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and propyl groups at the 5-position influences its reactivity and interactions with other molecules .
Propiedades
Número CAS |
67625-94-9 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
5-methyl-5-propyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17N/c1-3-5-9(2)6-4-7-10-8-9/h8H,3-7H2,1-2H3 |
Clave InChI |
YAAQPBYZJFUXQO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCN=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
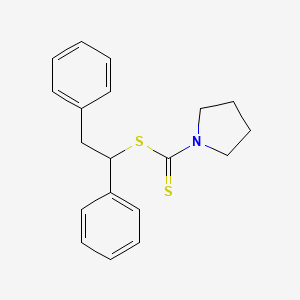

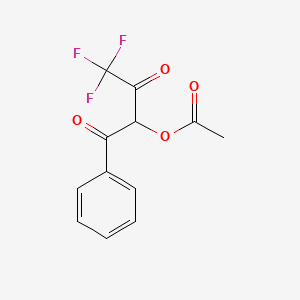
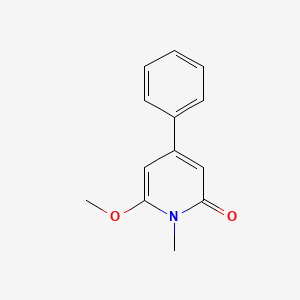
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
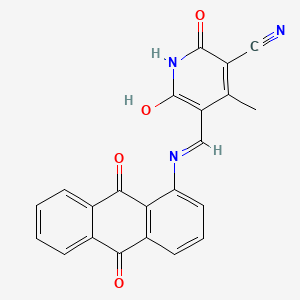
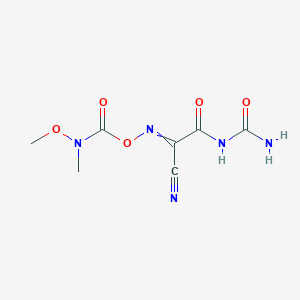
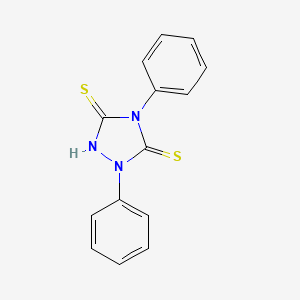
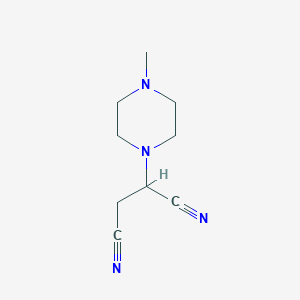
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
